3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Overview
Description
3-Carboethoxy-3’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]benzophenone is a complex organic compound with the molecular formula C24H27NO5 It is known for its unique structure, which includes a spirocyclic moiety and a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboethoxy-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Moiety: The spirocyclic structure is formed by reacting a suitable amine with a diol under acidic conditions to yield the spirocyclic intermediate.
Attachment of the Benzophenone Core: The spirocyclic intermediate is then reacted with a benzoyl chloride derivative in the presence of a base to form the benzophenone core.
Esterification: The final step involves the esterification of the benzophenone derivative with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Carboethoxy-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone core to a benzhydrol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and spirocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzhydrol derivatives.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Carboethoxy-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Carboethoxy-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets and pathways. The spirocyclic moiety and benzophenone core allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4’-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
- 2-Carboethoxy-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Uniqueness
3-Carboethoxy-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is unique due to its specific structural arrangement, which includes a spirocyclic moiety and a benzophenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 3-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-2-28-23(27)21-8-4-7-20(16-21)22(26)19-6-3-5-18(15-19)17-25-11-9-24(10-12-25)29-13-14-30-24/h3-8,15-16H,2,9-14,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEOMNMHLAPYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643303 | |
Record name | Ethyl 3-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-59-6 | |
Record name | Ethyl 3-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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